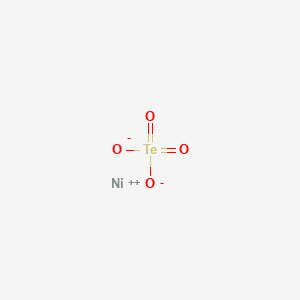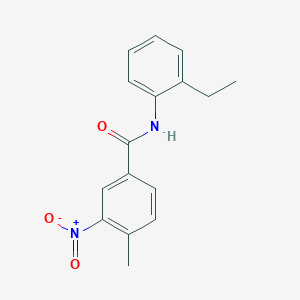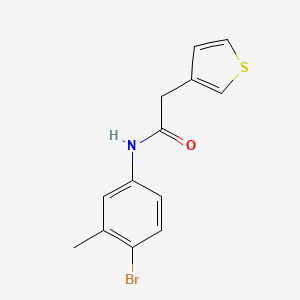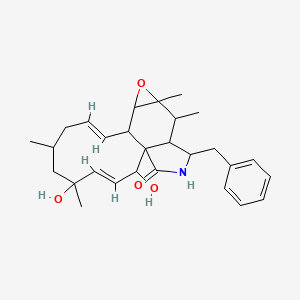![molecular formula C15H15BrO3S B14151771 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene CAS No. 89278-67-1](/img/structure/B14151771.png)
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is an organic compound that features a bromine atom, a methanesulfonyl group, and a phenylethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene typically involves the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the compound.
Phenylethoxylation: The attachment of a phenylethoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the methanesulfonyl group.
Scientific Research Applications
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene involves its interaction with molecular targets and pathways. The bromine atom and methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethoxy group can also play a role in the compound’s overall chemical behavior .
Comparison with Similar Compounds
- 1-Bromo-2-methyl-4-(methylsulfonyl)benzene
- 1-Bromo-4-(propane-2-sulfonyl)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is unique due to the presence of both a methanesulfonyl group and a phenylethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89278-67-1 |
|---|---|
Molecular Formula |
C15H15BrO3S |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-bromo-4-(2-methylsulfonyl-1-phenylethoxy)benzene |
InChI |
InChI=1S/C15H15BrO3S/c1-20(17,18)11-15(12-5-3-2-4-6-12)19-14-9-7-13(16)8-10-14/h2-10,15H,11H2,1H3 |
InChI Key |
XPAQBHTXTUQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)


